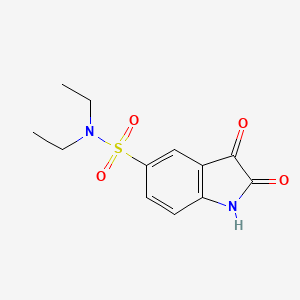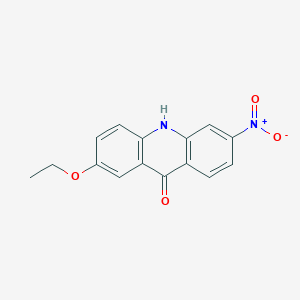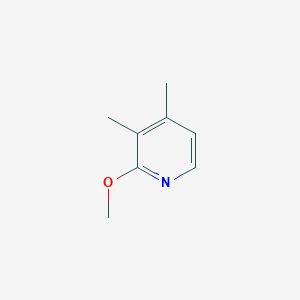
2-Methoxy-3,4-dimethylpyridine
Overview
Description
2-Methoxy-3,4-dimethylpyridine is a chemical compound that belongs to the pyridine family. It has a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol. This compound is widely used in scientific research due to its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4-dimethylpyridine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi by disrupting their cell membranes. It has also been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-Methoxy-3,4-dimethylpyridine has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a high chemical stability, which makes it easy to handle and store. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to dissolve in some experimental conditions. It also has a relatively low toxicity, which can limit its use in some applications.
Future Directions
There are several future directions for the study of 2-Methoxy-3,4-dimethylpyridine. One direction is to investigate its potential as an antifungal agent. Another direction is to explore its use as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, this compound could be studied for its potential as an antioxidant in the prevention of oxidative stress-related diseases. Finally, the synthesis of new derivatives of this compound could be explored for their potential biological activities.
In conclusion, this compound is a chemical compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.
Scientific Research Applications
2-Methoxy-3,4-dimethylpyridine has been widely used in scientific research due to its unique chemical properties and biological activities. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a building block in the synthesis of organic compounds with biological activities. In addition, this compound has been studied for its potential as an antifungal agent, an anti-inflammatory agent, and an antioxidant.
properties
IUPAC Name |
2-methoxy-3,4-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9-8(10-3)7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAUNCCKGYCBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3267354.png)
![1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3267362.png)
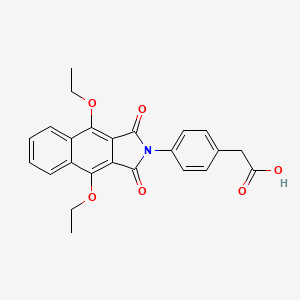
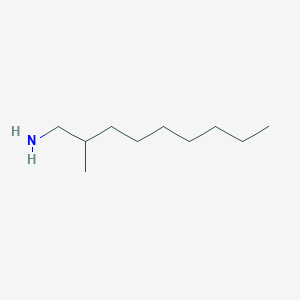
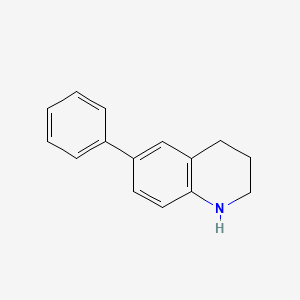
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)


amine hydrochloride](/img/structure/B3267422.png)


